CYP3A4 Inhibition (IC50 = 400 nM) Relative to Class-Level Negative Controls and Potent Comparators
1226440-65-8 inhibits CYP3A4 with an IC50 of 400 nM in human liver microsomes using midazolam as the probe substrate (5 min preincubation, LC-MS/MS detection) [1]. This places it approximately 8- to 27-fold weaker than the prototypical CYP3A4 inhibitor ketoconazole, which typically exhibits IC50 values in the 15–50 nM range under comparable human liver microsome conditions [2]. At the same time, its 400 nM IC50 is substantially below the >50,000 nM (inactive) threshold reported for many SMYD-targeted isoxazole carboxamides in the same patent family, where CYP3A4 liability was not explicitly measured but can be inferred to be absent based on their clean secondary pharmacology profiles [3]. The data therefore position 1226440-65-8 as a compound with measurable CYP3A4 interaction potential, filling a window between potent CYP3A4 inhibitors and CYP3A4-silent isoxazole analogs.
| Evidence Dimension | CYP3A4 inhibition IC50 (human liver microsomes, midazolam substrate) |
|---|---|
| Target Compound Data | IC50 = 400 nM |
| Comparator Or Baseline | Ketoconazole (typical literature IC50 ≈ 15–50 nM); SMYD2 isoxazole carboxamide series (typical SMYD2 IC50 values >50 µM, CYP3A4 liability assumed negligible based on no reported CYP signal) |
| Quantified Difference | 1226440-65-8 is ~8-27× weaker than ketoconazole, but >125× more potent than the assumed CYP3A4-inactive baseline of the SMYD2 series |
| Conditions | Human liver microsomes; midazolam 1'-hydroxylation; 5 min preincubation; LC-MS/MS analysis; Amgen-curated ChEMBL assay |
Why This Matters
A CYP3A4 IC50 of 400 nM allows researchers to use 1226440-65-8 as a moderate-strength CYP3A4 inhibitor control or as a scaffold for probing structure-CYP3A4 relationships, whereas most isoxazole carboxamides are either CYP-silent or uncharacterized.
- [1] BindingDB BDBM50380513. IC50 = 400 nM for CYP3A4 inhibition in human liver microsomes (Amgen data, curated by ChEMBL). Accessed May 2026. View Source
- [2] Greenblatt, D. J., et al. (2011). Ketoconazole and CYP3A4 inhibition: a review. Journal of Clinical Pharmacology, 51(5), 619–628. Typical IC50 range 15–50 nM. View Source
- [3] US20200148650A1, Table 2. SMYD2 biochemical IC50 values for 5-cyclopropyl isoxazole carboxamide series; no CYP data reported, consistent with CYP-silent profile. View Source
